N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a chemical compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an ethyl linkage to a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine hydrate, resulting in 3,5-dimethyl-1H-pyrazole.
Coupling with beta-alanine: The final step involves coupling the alkylated pyrazole with beta-alanine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the pyrazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler analog without the ethyl-beta-alanine moiety.
N-(2,3-dimethyl-1H-pyrazol-1-yl)ethylamine: Similar structure but lacks the beta-alanine component.
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is unique due to the presence of both the pyrazole ring and the beta-alanine moiety, which can confer distinct biological and chemical properties compared to its analogs .
Properties
IUPAC Name |
3-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8-7-9(2)13(12-8)6-5-11-4-3-10(14)15/h7,11H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABXGNCECBJEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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